molecular formula C22H25N5O2 B11180865 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- CAS No. 1158279-22-1

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)-

Cat. No.: B11180865
CAS No.: 1158279-22-1
M. Wt: 391.5 g/mol
InChI Key: XXHALOJIAJXOPO-UHFFFAOYSA-N
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Description

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- is a complex heterocyclic compound. It belongs to the class of pyrimido-triazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple fused rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives typically involves multi-step reactions. One common method includes the condensation of appropriate precursors, such as substituted benzimidazoles, with bifunctional synthetic equivalents . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact mechanism depends on the specific structure and functional groups present in the compound.

Properties

CAS No.

1158279-22-1

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O2/c1-4-18-16(2)24-22-26(19-9-5-6-10-20(19)29-3)14-25(15-27(22)21(18)28)13-17-8-7-11-23-12-17/h5-12H,4,13-15H2,1-3H3

InChI Key

XXHALOJIAJXOPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)C

Origin of Product

United States

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